molecular formula C22H26FNO4S B11404882 3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide

3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide

Cat. No.: B11404882
M. Wt: 419.5 g/mol
InChI Key: BWQHIAUUGMYIDW-UHFFFAOYSA-N
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Description

3-BUTOXY-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-FLUOROPHENYL)METHYL]BENZAMIDE is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BUTOXY-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-FLUOROPHENYL)METHYL]BENZAMIDE typically involves multiple steps:

    Formation of the Benzamide Core: This can be achieved by reacting a suitable benzoic acid derivative with an amine under dehydrating conditions.

    Introduction of the Butoxy Group: This step involves the alkylation of the benzamide with butyl bromide in the presence of a base.

    Incorporation of the Thiolane Ring: The thiolane ring can be introduced through a cyclization reaction involving a suitable thiol and an electrophile.

    Attachment of the Fluorophenyl Group: This can be done via a nucleophilic substitution reaction using a fluorophenyl halide and a nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiolane ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic ring and the fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic systems.

    Materials Science:

Biology and Medicine

    Drug Development: The compound might be investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Biological Probes: It could be used as a probe to study biological pathways and mechanisms.

Industry

    Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Polymer Science: Potential use in the development of new polymers with specific characteristics.

Mechanism of Action

The mechanism of action of 3-BUTOXY-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-FLUOROPHENYL)METHYL]BENZAMIDE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Fluorophenyl)-N-methylbenzamide: Shares the benzamide core and fluorophenyl group but lacks the butoxy and thiolane functionalities.

    3-Butoxybenzamide: Contains the butoxy group and benzamide core but lacks the fluorophenyl and thiolane groups.

Uniqueness

3-BUTOXY-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-FLUOROPHENYL)METHYL]BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H26FNO4S

Molecular Weight

419.5 g/mol

IUPAC Name

3-butoxy-N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]benzamide

InChI

InChI=1S/C22H26FNO4S/c1-2-3-12-28-20-9-6-8-17(14-20)22(25)24(19-11-13-29(26,27)16-19)15-18-7-4-5-10-21(18)23/h4-10,14,19H,2-3,11-13,15-16H2,1H3

InChI Key

BWQHIAUUGMYIDW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)N(CC2=CC=CC=C2F)C3CCS(=O)(=O)C3

Origin of Product

United States

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